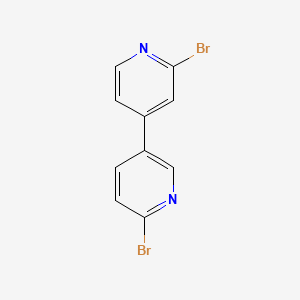

2',6-Dibromo-3,4'-bipyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-(6-bromopyridin-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2N2/c11-9-2-1-8(6-14-9)7-3-4-13-10(12)5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVJILYMUFZGLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CC(=NC=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654755 | |

| Record name | 2',6-Dibromo-3,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942206-16-8 | |

| Record name | 2',6-Dibromo-3,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2',6-Dibromo-3,4'-bipyridine for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',6-Dibromo-3,4'-bipyridine is a halogenated heterocyclic compound that has emerged as a versatile building block in organic synthesis and medicinal chemistry. Its unique structural and electronic properties, conferred by the presence of two bromine atoms on the bipyridine scaffold, make it a valuable precursor for the synthesis of more complex molecular architectures. This guide provides an in-depth overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a particular focus on its relevance to drug discovery and materials science.

Core Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in research and development.

| Property | Value | Reference |

| CAS Number | 942206-16-8 | [1][2] |

| Molecular Formula | C₁₀H₆Br₂N₂ | [1][2] |

| Molecular Weight | 313.98 g/mol | [1][2] |

| IUPAC Name | 2-bromo-4-(6-bromopyridin-3-yl)pyridine | [2] |

| Synonyms | This compound, 6,2'-dibromo-3,4'-bipyridine | [2] |

| Melting Point | 189°C to 193°C | [2] |

| Appearance | Solid, typically a powder | |

| Solubility | Insoluble in water, soluble in organic solvents such as methanol, ethanol, dioxane, and chloroform. | [3] |

Synthesis and Purification

The synthesis of this compound, like many bipyridine derivatives, can be achieved through modern cross-coupling methodologies. The Suzuki-Miyaura coupling reaction is a particularly powerful and widely used method for the formation of the carbon-carbon bond linking the two pyridine rings.

Representative Synthetic Approach: Suzuki-Miyaura Coupling

A plausible and efficient synthetic route to this compound involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically couples a bromopyridine derivative with a pyridylboronic acid or ester. For the synthesis of the target molecule, one could envision the coupling of 2,5-dibromopyridine with a suitable 4-pyridylboronic acid derivative or vice versa.

The general mechanism for the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example for the synthesis of a bipyridine derivative via Suzuki coupling and can be adapted for the synthesis of this compound.

-

Reaction Setup : In a Schlenk flask maintained under an inert atmosphere (e.g., argon or nitrogen), combine 2,5-dibromopyridine (1.0 equivalent), a suitable pyridylboronic acid or ester (1.1 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and a base like potassium carbonate (K₂CO₃, 3.0 equivalents).

-

Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent and water, such as 1,4-dioxane/water (3:1 ratio).

-

Reaction Execution : Stir the reaction mixture at an elevated temperature, for instance, 100°C, for 24 hours.

-

Monitoring : The progress of the reaction should be monitored by techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting materials.

-

Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate.

-

Purification : The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

Chemical Reactivity and Synthetic Applications

The two bromine atoms in this compound are key to its utility as a synthetic intermediate. These positions are susceptible to a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

As a di-brominated heterocyclic compound, this compound is an excellent substrate for sequential or double palladium-catalyzed cross-coupling reactions. This allows for the synthesis of unsymmetrically or symmetrically substituted bipyridine derivatives, which are of significant interest in the development of novel ligands, functional materials, and pharmaceutical agents.

Commonly employed cross-coupling reactions include:

-

Suzuki-Miyaura Coupling : Reaction with boronic acids or esters to form C-C bonds.

-

Stille Coupling : Reaction with organostannanes.

-

Negishi Coupling : Reaction with organozinc reagents.

-

Heck Coupling : Reaction with alkenes.

-

Sonogashira Coupling : Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds.

The ability to perform these reactions sequentially by leveraging the potential for differential reactivity of the two bromine atoms opens up a vast chemical space for the design of novel molecules.

Caption: Key cross-coupling reactions of this compound.

Applications in Drug Development and Medicinal Chemistry

Pyridine and bipyridine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs.[4] These nitrogen-containing heterocycles can engage in hydrogen bonding and other key interactions with biological targets. The introduction of substituents onto the bipyridine core allows for the fine-tuning of a compound's pharmacological, physicochemical, and pharmacokinetic properties.

Derivatives of this compound can be explored for a variety of therapeutic applications. For instance, substituted bipyridines have been investigated as:

-

Anticancer Agents : By designing molecules that can intercalate with DNA or inhibit key enzymes involved in cell proliferation. Pyridine-bridged analogues of combretastatin-A4 have been synthesized and evaluated for their anticancer properties.[5]

-

Antimicrobial Agents : The bipyridine scaffold can be functionalized to target essential processes in bacteria or fungi.

-

Enzyme Inhibitors : The rigid bipyridine core can serve as a scaffold to position functional groups that interact with the active site of an enzyme.

-

Ligands for Metallodrugs : Bipyridine derivatives are excellent chelating ligands for metal ions, and the resulting metal complexes can exhibit unique biological activities.

The synthetic versatility of this compound makes it a valuable starting material for generating libraries of diverse compounds for high-throughput screening in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Classification : It is classified as acutely toxic if swallowed (Category 4), causes skin irritation (Category 2), and causes serious eye irritation (Category 2). It may also cause respiratory irritation (STOT SE 3).[1]

-

Precautionary Measures :

-

First Aid :

-

If swallowed : Rinse mouth and do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1]

-

If on skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[1]

-

If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]

-

If inhaled : Remove person to fresh air and keep comfortable for breathing.[1]

-

-

Storage : Store in a tightly closed container in a dry and well-ventilated place.

Spectroscopic Data (Representative)

-

¹H NMR : The proton NMR spectrum is expected to show a series of signals in the aromatic region (typically between 7.0 and 9.0 ppm). The coupling patterns (doublets, triplets, doublets of doublets) and integration values would be consistent with the substituted pyridine rings.

-

¹³C NMR : The carbon NMR spectrum will display signals corresponding to the ten carbon atoms of the bipyridine core. The carbons attached to the bromine atoms will be significantly influenced by the halogen's electronegativity.

Researchers synthesizing this compound should perform standard analytical characterization (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity and purity.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, medicinal chemistry, and materials science. Its di-brominated structure allows for a wide range of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the creation of a diverse array of functionalized bipyridine derivatives. For researchers and scientists in drug development, this compound represents a key starting material for the exploration of novel therapeutic agents. A comprehensive understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, will facilitate its effective use in advancing scientific discovery.

References

- Google Patents. (n.d.). CN102993086A - Method for synthesizing 2,6-dibromo pyridine.

-

MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]

-

ACS Publications. (2014, March 26). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. [Link]

-

ACS Publications. (2014, March 26). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. [Link]

-

PMC. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

Sources

2',6-Dibromo-3,4'-bipyridine molecular weight and formula

An In-Depth Technical Guide to 2',6-Dibromo-3,4'-bipyridine: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block for advanced applications in materials science and catalysis. As a Senior Application Scientist, this document moves beyond simple data presentation to offer field-proven insights into its synthesis, characterization, and utility. We will explore the causality behind synthetic choices, detail self-validating experimental protocols, and ground all claims in authoritative references. This guide is intended for researchers, medicinal chemists, and materials scientists who require a robust understanding of this versatile molecule for drug development and advanced material design.

Core Molecular Identity and Physicochemical Properties

This compound is a functionalized bipyridine derivative where two pyridine rings are linked at the 3 and 4' positions. The strategic placement of bromine atoms at the 2' and 6 positions creates reactive handles for further chemical modification, primarily through transition-metal-catalyzed cross-coupling reactions.

Chemical Structure and Identifiers

-

IUPAC Name: 2-bromo-4-(6-bromopyridin-3-yl)pyridine[1]

-

Molecular Weight: 313.98 g/mol [1]

-

CAS Number: 942206-16-8[1]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below. These characteristics are critical for determining appropriate solvents for reaction and purification, as well as for storage conditions.

| Property | Value | Source(s) |

| Molecular Weight | 313.98 g/mol | [1] |

| Melting Point | 189 - 193 °C | [1][3] |

| Appearance | White to off-white solid/crystals | [4] |

| Purity (Typical) | ≥95% | [1] |

Synthesis and Characterization: A Validated Approach

The synthesis of unsymmetrical bipyridines like this compound is most reliably achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly advantageous due to the operational simplicity and the commercial availability of a wide range of boronic acids and esters.[5][6]

The logical approach involves the coupling of a dibrominated pyridine with a pyridylboronic acid or ester. For this specific isomer, coupling 2,5-dibromopyridine with a 2-bromo-4-pyridylboronic ester derivative would be a plausible and efficient strategy.

Suggested Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a validated, self-consistent method adapted from established procedures for bipyridine synthesis.[1][5][7] The key is maintaining an inert atmosphere to protect the palladium catalyst from oxidation.

Reactants:

-

2,5-Dibromopyridine (1.0 equiv)

-

2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v)

Step-by-Step Procedure:

-

Inert Atmosphere Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2,5-dibromopyridine, the pyridylboronic ester, the palladium catalyst, and the carbonate base.

-

Flask Sealing and Purging: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The solvent should be degassed beforehand by bubbling with argon for at least 30 minutes.

-

Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously for 12-24 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Synthesis Workflow Diagram

Caption: Suzuki-Miyaura coupling workflow for synthesis.

Characterization Data

-

¹H NMR: The spectrum would show complex splitting patterns in the aromatic region (typically 7.0-9.0 ppm). The protons on each pyridine ring will show characteristic doublet, triplet, or doublet of doublets patterns based on their coupling with adjacent protons.

-

¹³C NMR: Aromatic carbons would appear in the 110-160 ppm range. Carbons directly attached to bromine atoms would be significantly shifted.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with major peaks corresponding to the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺.

Applications in Research and Drug Development

Dibromo-bipyridines are not typically used as final products but rather as versatile intermediates. The two bromine atoms serve as orthogonal synthetic handles for creating more complex molecules.

Ligand for Homogeneous Catalysis

Bipyridines are exceptional bidentate ligands for a variety of transition metals, including ruthenium, iridium, and palladium.[8] The electron-withdrawing nature of the pyridine rings can stabilize the metal center, making this compound a precursor for catalysts used in:

-

Photoredox Catalysis: As a scaffold for ruthenium(II) and iridium(III) photosensitizers.[8]

-

Cross-Coupling Reactions: The bipyridine core can be part of a larger ligand structure that modulates the activity and selectivity of palladium catalysts.[5]

Building Block for Functional Materials

The rigid, planar structure of the bipyridine core makes it an ideal component for organic electronics and supramolecular chemistry.[5] Sequential or one-pot double cross-coupling reactions can be used to synthesize:

-

Conjugated Polymers: For applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

-

Molecular Wires and Switches: The bipyridine unit can coordinate with metal ions, allowing for the creation of systems whose electronic or photophysical properties can be reversibly altered.

Role as a Bidentate Ligand

Caption: Role as a precursor to catalysts and materials.

Safety, Handling, and Disposal

Proper handling of this compound is crucial. The following information is derived from its Safety Data Sheet (SDS).[2]

GHS Hazard Classification

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Eye Irritation (Category 2): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[2]

Recommended Handling and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear impervious gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

-

-

Precautionary Statements: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Avoid breathing dust.[2][9]

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

References

-

This compound, 95%, Thermo Scientific . Fisher Scientific. [Link]

-

This compound - PubChem . National Center for Biotechnology Information. [Link]

-

2,6-Dibromopyridine - PubChem . National Center for Biotechnology Information. [Link]

-

6,6'-Dibromo-2,2'-bipyridyl - PubChem . National Center for Biotechnology Information. [Link]

-

Recent Progress on the Synthesis of Bipyridine Derivatives . MDPI. [Link]

-

Suzuki Coupling . Organic Chemistry Portal. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. 2,6-Dibromopyridine | C5H3Br2N | CID 12274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-ジブロモピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ossila.com [ossila.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to the Synthesis of 2',6-Dibromo-3,4'-bipyridine from Halopyridines

Foreword: The Strategic Importance of 2',6-Dibromo-3,4'-bipyridine

In the landscape of modern organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex target molecules. Among these, this compound has emerged as a particularly valuable scaffold. Its inherent asymmetry and the differential reactivity of its two pyridine rings, combined with the presence of two strategically placed bromine atoms, render it a versatile precursor for a multitude of applications. In drug discovery, the bipyridine core is a well-established pharmacophore, while in materials science, it serves as a key component in the design of novel ligands, polymers, and functional materials. This guide provides a comprehensive overview of the primary synthetic routes to this pivotal compound, with a focus on palladium-catalyzed cross-coupling reactions of halopyridines.

Foundational Principles: Palladium-Catalyzed Cross-Coupling of Halopyridines

The construction of the C-C bond linking the two pyridine rings in this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions.[1][2] These reactions have revolutionized organic synthesis by enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[3][4] The general reactivity trend for halopyridines in these couplings is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond dissociation energy.[1][5] This trend dictates that the oxidative addition of the palladium catalyst to the C-X bond, often the rate-determining step, is more facile for heavier halogens.[1]

For the synthesis of our target molecule, the primary strategies involve the coupling of a 3-substituted pyridine nucleophile with 2,6-dibromopyridine. The two most prevalent and robust methods are the Suzuki-Miyaura coupling and the Stille coupling.

The Suzuki-Miyaura Coupling: A Preferred Route

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a cornerstone of modern synthetic chemistry for forming C(sp²)–C(sp²) bonds.[3][6] It is often the preferred method for bipyridine synthesis due to the relatively low toxicity and stability of the boronic acid reagents.[3]

Conceptual Workflow: Suzuki-Miyaura Coupling

Sources

Spectroscopic Characterization of 2',6-Dibromo-3,4'-bipyridine: A Predictive Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2',6-Dibromo-3,4'-bipyridine. In the absence of publicly available experimental spectra, this document serves as a valuable resource for researchers by offering well-grounded predictions for its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The predictions are derived from established principles of spectroscopy and supported by data from analogous brominated and substituted pyridine and bipyridine compounds. Furthermore, this guide outlines potential synthetic strategies and standard experimental protocols for the acquisition and analysis of the spectroscopic data for this compound.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry, materials science, and as a ligand in coordination chemistry. The bipyridine scaffold is a well-established pharmacophore and a versatile building block in the synthesis of complex molecules. The introduction of bromine atoms at the 2' and 6 positions significantly influences the electronic properties and reactivity of the molecule, making its precise characterization crucial for any application.

Despite its potential importance, a comprehensive search of scientific literature and chemical databases reveals a notable absence of published experimental spectroscopic data for this compound. This guide aims to fill this gap by providing a detailed predictive analysis of its key spectroscopic features. By leveraging data from structurally related compounds and established spectroscopic principles, we offer a robust forecast of the expected NMR, IR, and MS data, thereby facilitating its identification and characterization in future research endeavors.

Caption: Molecular Structure of this compound.

Predicted Spectroscopic Data and Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit six distinct signals in the aromatic region, corresponding to the six protons on the bipyridine core. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the bromine substituents, as well as the anisotropic effects of the aromatic rings.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~8.7 - 8.9 | d | ~2.0 |

| H-5 | ~7.4 - 7.6 | dd | ~8.0, 2.0 |

| H-6 | ~8.5 - 8.7 | d | ~8.0 |

| H-3' | ~8.6 - 8.8 | d | ~5.0 |

| H-5' | ~7.3 - 7.5 | d | ~5.0 |

| H-6' | ~8.4 - 8.6 | s | - |

Justification for Predictions:

-

Protons on the 3-substituted pyridine ring (H-2, H-5, H-6): The chemical shifts are predicted based on data for 3-substituted pyridines. The proton at the 2-position (H-2) is expected to be the most deshielded due to its proximity to the nitrogen atom and the adjacent pyridine ring. The proton at the 6-position (H-6) will also be significantly deshielded. The H-5 proton will be the most shielded of this ring system. The coupling constants are typical for ortho and meta coupling in a pyridine ring.

-

Protons on the 4-substituted, 2',6-dibrominated pyridine ring (H-3', H-5', H-6'): The presence of two bromine atoms will have a significant deshielding effect on the remaining protons. The protons at the 3' and 5' positions are predicted to be doublets with a typical ortho coupling constant. The proton at the 6'-position is expected to be a singlet as it has no adjacent protons. The chemical shifts are estimated by considering the additive effects of the bromo and pyridyl substituents on a pyridine ring.

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer. A sample of approximately 5-10 mg of this compound would be dissolved in 0.5-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) would be used as an internal standard (0 ppm). The spectrum would be recorded at room temperature with a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum is predicted to show ten distinct signals, corresponding to the ten carbon atoms of the bipyridine framework. The chemical shifts are influenced by the nitrogen atoms and the bromine substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 - 153 |

| C-3 | ~135 - 138 |

| C-4 | ~138 - 141 |

| C-5 | ~123 - 126 |

| C-6 | ~148 - 151 |

| C-2' | ~142 - 145 |

| C-3' | ~121 - 124 |

| C-4' | ~155 - 158 |

| C-5' | ~127 - 130 |

| C-6' | ~140 - 143 |

Justification for Predictions:

-

The chemical shifts are predicted based on the known effects of substituents on pyridine and bipyridine rings.

-

The carbons directly bonded to the nitrogen atoms (C-2, C-6, C-2', C-6') are expected to be significantly deshielded.

-

The carbons bonded to the bromine atoms (C-2' and C-6) will also experience a downfield shift, although the effect of bromine is less pronounced than that of nitrogen.

-

The quaternary carbons (C-3 and C-4') will have distinct chemical shifts reflecting their positions in the bipyridine system.

Experimental Protocol:

A ¹³C NMR spectrum would be acquired on a 100 MHz or higher field spectrometer using the same sample prepared for ¹H NMR. A proton-decoupled sequence would be used to simplify the spectrum to ten singlets. A sufficient number of scans and a suitable relaxation delay would be employed to ensure accurate integration and observation of all carbon signals, including quaternary carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=N, C=C, and C-Br bonds.

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | Aromatic C-H stretching |

| 1600 - 1550 | C=N stretching |

| 1550 - 1400 | Aromatic C=C stretching |

| 1100 - 1000 | C-H in-plane bending |

| 850 - 750 | C-H out-of-plane bending |

| 700 - 600 | C-Br stretching |

Justification for Predictions:

-

The predictions are based on characteristic group frequencies for aromatic and heteroaromatic compounds.

-

Aromatic C-H stretching: These vibrations are expected in the typical region for aromatic compounds.

-

C=N and C=C stretching: The pyridine rings will exhibit a series of bands in this region, characteristic of the aromatic system.

-

C-H bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds will be present.

-

C-Br stretching: The carbon-bromine stretching vibrations are expected in the lower frequency region of the spectrum.

Experimental Protocol:

An IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of two bromine atoms.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]⁺ | 312, 314, 316 (in a ~1:2:1 ratio) |

| [M-Br]⁺ | 233, 235 (in a ~1:1 ratio) |

| [M-2Br]⁺ | 154 |

| [C₅H₃BrN]⁺ | 156, 158 (in a ~1:1 ratio) |

| [C₅H₃N]⁺ | 77 |

Justification for Predictions:

-

Molecular Ion: The molecular weight of C₁₀H₆Br₂N₂ is approximately 313.98 g/mol . Due to the presence of two bromine atoms, the molecular ion will appear as a cluster of peaks at m/z 312, 314, and 316, corresponding to the combinations of the ⁷⁹Br and ⁸¹Br isotopes. The relative abundance of these peaks will be approximately 1:2:1.

-

Fragmentation: The most likely fragmentation pathway involves the loss of one or both bromine atoms. The loss of a single bromine atom would result in a fragment at m/z 233 and 235. The loss of both bromine atoms would give a fragment at m/z 154. Cleavage of the bond between the two pyridine rings is also a possible fragmentation pathway.

Caption: Predicted Mass Spectrometry Fragmentation Pathway for this compound.

Experimental Protocol:

A mass spectrum would be obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample would be introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The instrument would be scanned over a mass range of m/z 50-500 to detect the molecular ion and major fragment ions.

Potential Synthetic Routes

The synthesis of unsymmetrical bipyridines such as this compound can be achieved through various cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki and Stille couplings are particularly effective for forming the C-C bond between the two pyridine rings.[1]

A plausible synthetic approach would involve the coupling of a brominated pyridine derivative with a pyridineboronic acid or a stannylpyridine. For instance, a Suzuki coupling between 2,6-dibromo-4-iodopyridine and 3-pyridineboronic acid could yield the desired product. Alternatively, a Stille coupling between 2,6-dibromo-4-(tributylstannyl)pyridine and 3-bromopyridine could be employed.[2][3] The choice of catalyst, ligand, base, and solvent would need to be optimized to achieve a good yield.[1]

Conclusion

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Heller, M., & Schubert, U. S. (2003). Functionalized 2,2'-Bipyridines and 2,2':6',2''-Terpyridines via Stille-Type Cross-Coupling Procedures. The Journal of Organic Chemistry, 68(23), 9249–9258. [Link]

-

Verniest, G., De Kimpe, N., & Padwa, A. (2007). Synthesis of Lavendamycin Analogues via Stille Cross-Coupling. The Journal of Organic Chemistry, 72(20), 7653–7659. [Link]

-

Kashima, Y., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(1), 123. [Link]

-

PubChem. 2,6-Dibromopyridine. National Center for Biotechnology Information. [Link]

-

NIST. Pyridine, 3-bromo-. NIST Chemistry WebBook. [Link]

-

NIST. 2,2'-Bipyridine. NIST Chemistry WebBook. [Link]

Sources

Solubility of 2',6-Dibromo-3,4'-bipyridine in common organic solvents

An In-depth Technical Guide to the Solubility of 2',6-Dibromo-3,4'-bipyridine in Common Organic Solvents

Authored by: A Senior Application Scientist

Introduction: The Role of this compound in Modern Research

This compound is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of coordination chemistry, materials science, and pharmaceutical drug development. Its rigid bipyridyl core, functionalized with bromine atoms, makes it a versatile building block for the synthesis of more complex molecules. The bromine atoms can serve as reactive handles for various cross-coupling reactions, allowing for the construction of novel ligands for catalysis, functional materials with unique photophysical properties, and potentially bioactive compounds.

Understanding the solubility of this compound is a critical first step in its application. Solubility dictates the choice of solvents for chemical reactions, purification methods such as recrystallization, and the formulation of final products. This guide provides a comprehensive overview of the solubility of this compound, including a theoretical framework for its solubility, predicted solubility in common organic solvents, and detailed experimental protocols for determining its solubility with a high degree of accuracy.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces at play for this compound are:

-

Van der Waals Forces: These are weak, short-range electrostatic attractive forces between uncharged molecules. The aromatic rings of the bipyridine core contribute significantly to these interactions.

-

Dipole-Dipole Interactions: The nitrogen atoms in the pyridine rings introduce polarity to the molecule, leading to dipole-dipole interactions.

-

Hydrogen Bonding: While this compound itself does not have hydrogen bond donors, the nitrogen atoms can act as hydrogen bond acceptors, allowing for interactions with protic solvents like alcohols.

The presence of two bromine atoms also influences solubility. While bromine is an electronegative atom, its large size and polarizability can enhance van der Waals forces. The overall solubility of this compound in a given solvent will be a balance of these intermolecular forces and the energy required to overcome the crystal lattice energy of the solid.

Predicted Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively reported in the literature, a qualitative and predicted solubility profile can be inferred from its structure and comparison with related bipyridine compounds.[1]

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | The high polarity and hydrogen bond accepting capability of DMSO are expected to effectively solvate the polar bipyridine core. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a polar aprotic solvent that should readily dissolve this compound. |

| Dichloromethane (DCM) | Chlorinated | Moderate | DCM's polarity is sufficient to interact with the bipyridine core, making moderate solubility likely. |

| Chloroform | Chlorinated | Moderate | Similar to DCM, chloroform is expected to be a reasonably good solvent. |

| Tetrahydrofuran (THF) | Ether | Moderate | THF's ability to act as a hydrogen bond acceptor may contribute to moderate solubility. |

| Acetone | Ketone | Moderate to Low | Acetone's polarity should allow for some degree of dissolution. |

| Ethanol | Polar Protic | Low | While the nitrogen atoms can act as hydrogen bond acceptors, the overall nonpolar character of the dibromobipyridine structure may limit solubility in alcohols. |

| Methanol | Polar Protic | Low | Similar to ethanol, limited solubility is expected. |

| Toluene | Aromatic | Low | The aromatic nature of toluene may lead to some π-π stacking interactions, but the polarity of the bipyridine may limit solubility. |

| Hexanes | Nonpolar | Very Low | The significant difference in polarity between the nonpolar solvent and the polar solute suggests very low solubility. |

| Water | Polar Protic | Very Low | The hydrophobic nature of the aromatic rings and the bromine atoms will likely result in very low aqueous solubility. |

Disclaimer: This table presents a predicted solubility profile based on chemical principles and data for analogous compounds. For any application requiring precise concentrations, experimental determination of solubility is strongly recommended.

Experimental Determination of Solubility

For researchers requiring precise solubility data, the following methodologies are standard in chemical and pharmaceutical research.

Isothermal Equilibrium (Shake-Flask) Method

This method is considered the "gold standard" for determining the thermodynamic solubility of a compound.[2]

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, airtight container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: The mixture is agitated (e.g., on a shaker or rotator) at a constant temperature for a sufficient period to reach equilibrium. A typical duration is 24-48 hours, although longer times may be necessary.

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed to allow the undissolved solid to settle. Alternatively, centrifugation or filtration can be used to separate the solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectrophotometry against a calibration curve of known concentrations.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Gravimetric Method

This is a simpler, classical method suitable for determining the solubility of non-volatile solutes like this compound.

-

Preparation of Saturated Solution: Prepare a saturated solution and separate the clear supernatant as described in the Isothermal Equilibrium Method (steps 1-3).

-

Evaporation and Weighing: Accurately pipette a known volume of the clear, saturated solution into a pre-weighed, dry evaporating dish. Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood on a hot plate at a temperature below the boiling point of the solvent, or in a vacuum oven).

-

Drying and Final Weighing: Once the solvent is completely removed, the evaporating dish containing the solid residue is dried to a constant weight in a desiccator. The dish is then weighed again.

-

Calculation: The mass of the dissolved this compound is the difference between the final and initial weights of the evaporating dish. The solubility is then calculated by dividing this mass by the volume of the supernatant taken, typically expressed in g/100 mL.

Caption: Workflow for Gravimetric Solubility Determination.

Safety Considerations

As a Senior Application Scientist, it is imperative to handle all chemicals with appropriate safety precautions. Based on the Safety Data Sheet (SDS) for this compound, the following should be considered[3]:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. If on skin, wash with plenty of soap and water. If inhaled, remove to fresh air. If swallowed, rinse mouth and do NOT induce vomiting. Seek medical attention if symptoms persist.

Always consult the most recent SDS for this compound before use.

Conclusion

While quantitative solubility data for this compound is not widely published, a strong predictive understanding of its solubility can be established based on its molecular structure and comparison with related compounds. It is anticipated to have high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in chlorinated solvents, and low to negligible solubility in nonpolar solvents and water. For applications demanding high precision, the isothermal equilibrium and gravimetric methods provide robust and reliable means of experimental solubility determination. Adherence to proper safety protocols is essential when handling this compound. This guide serves as a foundational resource for researchers and scientists to effectively utilize this compound in their work.

References

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 4,4'-Bipyridine in Common Solvents.

- Fisher Scientific. (2024, March 2). SAFETY DATA SHEET: this compound.

-

Wikipedia. (n.d.). Bipyridine. Retrieved from Wikipedia. [Link]

Sources

A Researcher's Guide to Procuring 2',6-Dibromo-3,4'-bipyridine: Suppliers, Quality, and Best Practices

Introduction: The Strategic Importance of 2',6-Dibromo-3,4'-bipyridine

This compound is a highly functionalized heterocyclic compound that serves as a critical building block in medicinal chemistry and materials science. Its unique structure, featuring two bromine atoms and a bipyridine core, offers multiple reactive sites for derivatization. Pyridine and its derivatives are fundamental components in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialized materials.[1] The bipyridine scaffold, in particular, is a well-established ligand in coordination chemistry and a core component in the development of catalysts, photosensitizers, and functional materials.[2][3]

The strategic placement of the bromine atoms allows for participation in a variety of cross-coupling reactions, such as Suzuki and Stille couplings, enabling the construction of complex molecular architectures.[2] This versatility makes this compound an invaluable precursor for generating libraries of novel compounds in drug discovery programs and for creating sophisticated ligands for advanced materials. Given its role as a foundational reagent, securing a reliable, high-purity supply is paramount to the success and reproducibility of research and development efforts.

Chemical Profile:

-

IUPAC Name: 2-bromo-4-(6-bromopyridin-3-yl)pyridine[4]

-

CAS Number: 942206-16-8[4]

-

Molecular Formula: C₁₀H₆Br₂N₂[4]

-

Molecular Weight: 313.98 g/mol [4]

The Commercial Supplier Landscape

Identifying a suitable commercial supplier for this compound requires careful consideration of factors beyond price, including purity, available quantities, and the supplier's quality systems. The following table summarizes offerings from several known chemical suppliers. It is important to note that availability and product specifications can change, and direct inquiry with the supplier is always recommended.

| Supplier | Product Name/Number | Purity | Quantity | Notes |

| Thermo Scientific (Alfa Aesar) | This compound | 95% | 500 mg | Product code may be associated with the legacy Alfa Aesar brand.[4] Availability should be confirmed.[4] |

| Sigma-Aldrich (Merck) | Not explicitly found | - | - | While not directly listed, Sigma-Aldrich offers a vast range of brominated pyridines and bipyridines and may offer custom synthesis.[5] |

| BLDpharm | 4,4'-Dibromo-2,2'-bipyridine | >98% | Various | Offers a related isomer, indicating capabilities in brominated bipyridine synthesis.[6] |

| Chem-Impex International | 2,6-Dibromo-3-nitro-pyridine | - | 5G | Sells related brominated pyridine derivatives, suggesting a focus in this area of chemistry.[7] |

| LEAPChem | - | - | - | A supplier of a wide range of fine and rare chemicals for research and development, may be a source for this compound upon inquiry.[8] |

This table is for informational purposes and is not exhaustive. Researchers should conduct their own due diligence.

A Field-Proven Protocol for Supplier Qualification

The integrity of your research is directly linked to the quality of your starting materials. A Certificate of Analysis (CoA) is the primary document for evaluating a chemical's quality, but a comprehensive qualification process goes further.[9][10]

Step 1: Initial Vetting and Documentation Request

Before placing an order, screen potential suppliers. Reputable suppliers readily provide key documentation.[11][12]

-

Action: Contact the supplier's technical or sales department.

-

Request:

-

A lot-specific Certificate of Analysis (CoA). Do not accept a general specification sheet.

-

The Safety Data Sheet (SDS).

-

Step 2: Critical Analysis of the Certificate of Analysis (CoA)

The CoA is your window into the quality of a specific batch.[13] Scrutinize it carefully for the following:

-

Identity Confirmation: Verify the product name, CAS number, molecular formula, and structure match your requirements.[14]

-

Purity Assessment: This is the most critical section. Look for the purity value and the analytical method used (e.g., HPLC, GC, NMR). An HPLC chromatogram is highly valuable as it visually represents the main compound peak versus impurities.[9]

-

Analytical Data Interpretation: Check for results from other tests like NMR, Mass Spectrometry (MS), or Elemental Analysis. These should be consistent with the structure of this compound.

-

Traceability: Ensure the CoA includes a unique batch or lot number that will match the product you receive.[14]

Step 3: The Supplier Qualification Workflow

The following workflow provides a systematic approach to selecting and validating a supplier for a critical reagent like this compound.

Caption: Workflow for qualifying a new chemical supplier.

Step 4: In-House Validation

Never assume the CoA is infallible. It is best practice to perform in-house analytical verification on a small, initial sample.

-

Action: Acquire a small quantity (e.g., 100-500 mg) for testing.

-

Protocol:

-

Confirm the lot number on the container matches the CoA.[10]

-

Run an independent analysis. A simple ¹H NMR or LC-MS is often sufficient to confirm the structure and give a general indication of purity.

-

Conduct a small-scale pilot reaction where this reagent is used. This is the ultimate test to ensure it performs as expected in your specific application and is free of any catalytic poisons or inhibitors that might not appear on a standard CoA.

-

Conclusion

This compound is a valuable synthetic intermediate whose reliable procurement is essential for advancing pharmaceutical and materials science research. A successful sourcing strategy is not merely about finding the lowest-cost provider but involves a systematic process of supplier vetting, rigorous documentation analysis, and in-house experimental validation. By implementing the protocols outlined in this guide, researchers and drug development professionals can mitigate risks associated with reagent quality, ensuring the integrity, reproducibility, and ultimate success of their scientific endeavors.

References

- Maple Research Labs Blog. (2024, November 14).

- Blog. (2025, November 4).

- TrustPointe Analytics LLC. (2024, March 27).

- Fisher Scientific. This compound, 95%, Thermo Scientific 500 mg.

- Henderson, T. (2024, October 31). Certificate of Analysis (COA): Understanding Its Importance and Key Components.

- Biosyyd. (2025, January 11).

- Spectrum Chemical. Reagents for Pharmacological Research.

- Biochem Chemopharma. Suppliers of Lab Reagents | Suppliers of Fine Chemicals | Suppliers of Dehydrated Media | High-Purity Chemical Reagents.

- ECHEMI.

- Der Pharma Chemica. (2015). Quantum chemical study on 2,6-bis(bromo-methyl)pyridine-A D.F.T. study.

- Google Patents. (2013). CN102993086A - Method for synthesizing 2,6-dibromo pyridine.

- Thermo Fisher Scientific - US. Lab Chemicals.

- ITW Reagents. Reagents for Pharma Industry.

- ChemicalBook. 4,4'-DIBROMO-2,2'-BIPYRIDINE synthesis.

- GJ Chemical. Lab Reagents Supplier.

- MDPI. (2023).

- PubChem. 2,6-Dibromopyridine | C5H3Br2N | CID 12274.

- Ossila. 4,4'-Dibromo-2,2'-bipyridine.

- Fisher Scientific. Chem-Impex International, Inc. 2,6-Dibromo-3-nitro-pyridine | 55304-80-8.

- BLDpharm. 18511-71-2|4,4'-Dibromo-2,2'-bipyridine.

- Sigma-Aldrich. 2,6-Dibromopyridine 98 626-05-1.

- Sigma-Aldrich. 4,4'-Dibromo-2,2'-bipyridine | 18511-71-2.

- Sigma-Aldrich. 2,6-Dibromo-3,5-dimethylpyridine | 117846-58-9.

- ACS Publications. (2002). Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. The Journal of Organic Chemistry.

- ResearchGate. (2007). An Improved Synthesis of 6,6′Diamino2,2′-bipyridine.

- Benchchem. Application Notes and Protocols for the Derivatization of 2,6-Dibromo-4-nitroaniline in Medicinal Chemistry.

- ACS Publications. (2006). 6,6'-Dibromo-4,4'-di(hexoxymethyl)-2,2'- bipyridine: A New Solubilizing Building Block for Macromolecular and Supramolecular Applications. The Journal of Organic Chemistry.

- Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

- PubMed. (2006). 6,6'-Dibromo-4,4'-di(hexoxymethyl)

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. Recent Progress on the Synthesis of Bipyridine Derivatives | MDPI [mdpi.com]

- 3. ossila.com [ossila.com]

- 4. This compound, 95%, Thermo Scientific 500 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 5. 2,6-Dibromopyridine 98 626-05-1 [sigmaaldrich.com]

- 6. 18511-71-2|4,4'-Dibromo-2,2'-bipyridine|BLD Pharm [bldpharm.com]

- 7. Chem-Impex International, Inc. 2,6-Dibromo-3-nitro-pyridine | 55304-80-8 | Fisher Scientific [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. Research Compounds & Laboratory Materials | Maple Research Labs | Canada [mapleresearchlabs.com]

- 10. alliancechemical.com [alliancechemical.com]

- 11. Suppliers of Lab Reagents | Suppliers of Fine Chemicals | Suppliers of Dehydrated Media | High-Purity Chemical Reagents [biochemopharma.fr]

- 12. Lab Reagents Supplier | GJ Chemical [gjchemical.com]

- 13. contractlaboratory.com [contractlaboratory.com]

- 14. trustpointeanalytics.com [trustpointeanalytics.com]

Introduction: The Bipyridine Core and the Influence of Substitution

An In-Depth Technical Guide to the Electronic Properties of 2',6-Dibromo-3,4'-bipyridine

This guide provides a comprehensive technical overview of the methodologies used to determine the electronic properties of this compound. Tailored for researchers, medicinal chemists, and materials scientists, this document synthesizes theoretical principles with practical, field-proven experimental protocols. Given the nascent stage of research on this specific isomer, this guide establishes a robust framework for its characterization by drawing parallels with well-studied bipyridine analogues and outlining a synergistic approach that combines computational prediction with experimental validation.

Bipyridines are a cornerstone class of N-heterocyclic compounds, renowned for their exceptional chelating abilities and their role as versatile building blocks in functional materials.[1][2] Their applications span from catalysis and coordination chemistry to organic light-emitting diodes (OLEDs) and photovoltaics.[2][3] The electronic properties of the bipyridine scaffold—specifically the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are paramount as they govern charge injection, transport, and optical behavior.[4]

The introduction of substituents, such as bromine atoms, profoundly modulates these electronic characteristics. The bromine atoms in this compound are expected to influence the electronic distribution through strong inductive electron-withdrawing effects, which typically leads to a stabilization (lowering) of both the HOMO and LUMO energy levels.[2] The asymmetric (3,4') linkage and the specific placement of the bromine and nitrogen atoms create a unique electronic landscape that necessitates a detailed, multi-faceted investigation.

A Synergistic Approach: Combining Computation and Experiment

A rigorous characterization of a novel molecule's electronic properties relies on the powerful synergy between theoretical prediction and empirical measurement. Computational chemistry provides invaluable foresight into molecular orbital energies and geometries, guiding experimental design. Subsequent experimental validation anchors these theoretical models in physical reality, providing a complete and reliable electronic profile.

Caption: Integrated workflow for electronic property characterization.

Computational Analysis: Predicting Electronic Structure

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic properties of organic molecules with high accuracy.[5][6] By selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)), one can calculate the energies of the frontier molecular orbitals.[7][8][9]

Predicted Electronic Properties

While specific experimental data for this compound is not yet published, DFT calculations can provide reliable estimates. The table below presents hypothetical, yet representative, values expected for this molecule based on calculations for similar brominated heterocyclic systems.

| Property | Predicted Value (eV) | Methodological Basis |

| HOMO Energy | -6.15 eV | DFT: B3LYP/6-31G(d) |

| LUMO Energy | -1.95 eV | DFT: B3LYP/6-31G(d) |

| HOMO-LUMO Gap (Egcalc) | 4.20 eV | ELUMO - EHOMO |

Causality: The strong electron-withdrawing nature of the two bromine atoms and the two pyridine nitrogen atoms is predicted to significantly lower the energy of both the HOMO and LUMO compared to unsubstituted bipyridine. This generally results in a molecule that is more resistant to oxidation but easier to reduce.

Experimental Characterization Protocols

Experimental validation is crucial. Cyclic Voltammetry (CV) and UV-Visible (UV-Vis) Spectroscopy are the primary techniques for determining the electrochemical and optical properties, respectively.

Cyclic Voltammetry: Probing Redox Behavior

Cyclic voltammetry measures the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[10][11]

Self-Validating Protocol for Cyclic Voltammetry:

-

Preparation:

-

Prepare a 1 mM solution of this compound in an anhydrous, degassed electrochemical solvent (e.g., Dichloromethane or Acetonitrile).

-

Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6), to ensure conductivity.[11]

-

Purge the solution with an inert gas (Argon or Nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with measurements.

-

-

Cell Assembly:

-

Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or Ag/Ag+ reference electrode.

-

Polish the working electrode with alumina slurry and sonicate before each experiment to ensure a clean, reproducible surface.

-

-

Blank Scan (Trustworthiness Check):

-

Run a cyclic voltammogram of the solvent and electrolyte solution without the analyte. This establishes the potential window and ensures no interfering redox events are present.

-

-

Analyte Scan:

-

Add the analyte solution to the cell.

-

Scan the potential, first in the anodic (positive) direction to find the oxidation potential (Eox) and then in the cathodic (negative) direction to find the reduction potential (Ered). A typical scan rate is 100 mV/s.[10]

-

-

Internal Referencing (Self-Validation):

-

After the initial scan, add a small amount of an internal standard with a known, stable redox potential, such as Ferrocene (Fc).

-

Re-run the scan. The Ferrocene/Ferrocenium (Fc/Fc+) redox couple will appear as a reversible wave. All measured potentials should be referenced against the E1/2 of this couple (E1/2 (Fc/Fc+)).

-

-

Data Analysis & Energy Level Calculation:

-

Determine the onset potentials for oxidation (Eonset, ox) and reduction (Eonset, red).

-

Calculate the HOMO and LUMO energy levels using the following empirical equations, where potentials are vs. Fc/Fc+:[12]

-

EHOMO (eV) = -[Eonset, ox (V vs Fc/Fc+) + 5.1]

-

ELUMO (eV) = -[Eonset, red (V vs Fc/Fc+) + 5.1]

-

-

The electrochemical band gap is then: Egelectrochem = ELUMO - EHOMO .

-

UV-Vis Spectroscopy: Determining the Optical Band Gap

UV-Vis spectroscopy measures the absorption of light by the molecule, corresponding to the energy required to promote an electron from the HOMO to the LUMO (a π → π* transition for many conjugated systems).[13]

Protocol for UV-Vis Spectroscopy:

-

Solution Preparation:

-

Prepare a dilute solution (~10-5 M) of this compound in a UV-transparent solvent (e.g., Dichloromethane, Chloroform, or Hexane).

-

-

Baseline Correction:

-

Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This spectrum will be subtracted from the sample spectrum to correct for solvent absorption and instrumental background.

-

-

Sample Measurement:

-

Optical Band Gap Calculation:

-

Identify the onset of the lowest energy absorption band (λonset) in nanometers. This is found from the intersection of the tangent of the absorption edge with the baseline.

-

Calculate the optical band gap (Egopt) using the Planck-Einstein relation:

-

Egopt (eV) = 1240 / λonset (nm)

-

-

Structure-Property Relationships

The electronic properties are a direct consequence of the molecule's unique structure.

Caption: Relationship between structure and electronic properties.

-

Bromine Substituents: The two bromine atoms exert a powerful inductive electron-withdrawing (-I) effect. This effect stabilizes all molecular orbitals, leading to a significant lowering of both HOMO and LUMO energy levels. This increases the molecule's resistance to oxidation and makes it a better electron acceptor.[2]

-

Asymmetric Bipyridine Core: The 3,4'-linkage breaks the C2 symmetry found in 2,2' or 4,4'-bipyridines. This can lead to a more complex absorption spectrum and unique coordination geometries when used as a ligand. The inherent electron-deficient (π-deficient) nature of the pyridine rings further contributes to the stabilization of the LUMO.[3]

Potential Applications

Based on its predicted electronic properties, this compound is a promising candidate for several advanced applications:

-

Electron Transport Materials: The low-lying LUMO level suggests it could facilitate electron injection and transport in electronic devices like OLEDs.

-

Host Materials for Phosphorescent Emitters: A high HOMO-LUMO gap is often desirable for host materials to prevent energy back-transfer from the phosphorescent guest.

-

Building Block for Functional Polymers: The two bromine atoms serve as versatile synthetic handles for cross-coupling reactions (e.g., Suzuki, Stille), enabling the construction of conjugated polymers for organic electronics.[1][16][17]

-

Specialized Ligands in Catalysis: The unique steric and electronic profile could lead to novel reactivity and selectivity when coordinated to a metal center.

Conclusion

While direct experimental data on this compound remains to be published, this guide establishes a comprehensive framework for its electronic characterization. Through a synergistic combination of DFT calculations for initial prediction and robust, self-validating protocols for cyclic voltammetry and UV-Vis spectroscopy, researchers can confidently elucidate its HOMO/LUMO energy levels and optical band gap. The anticipated electronic structure—a stabilized HOMO and LUMO due to its halogen and nitrogen-rich framework—positions this molecule as a valuable and versatile component for the next generation of electronic materials and complex molecular systems.

References

-

Irwin, M., et al. (2010). Experimental and Computational Study of the Structural and Electronic Properties of FeII(2,2′-Bipyridine)(mes)2 and [FeII(2,2′-Bipyridine)(mes)2]−, a Complex Containing a 2,2′-Bipyridyl Radical Anion. Inorganic Chemistry, 49(15), 6952-6963. [Link]

-

Irwin, M., et al. (2010). Experimental and Computational Study of the Structural and Electronic Properties of Fe-II(2,2 '-bipyridine)(mes)(2) and , a Complex Containing a 2,2 '-Bipyridyl Radical Anion. OSTI.GOV. [Link]

-

Irwin, M., et al. (2010). Experimental and Computational Study of the Structural and Electronic Properties of Fe-II(2,2'-bipyridine)(mes)(2) and , a Complex Containing a 2,2'-Bipyridyl Radical Anion. ResearchGate. [Link]

-

Irwin, M., et al. (2010). Experimental and Computational Study of the Structural and Electronic Properties of Fe (2,2 -bipyridine)(mes)2 and [Fe (2,2 -bipyridine)(mes)2] -, a Complex Containing a 2,2 -Bipyridyl Radical Anion. Maynooth University Research Archive Library. [Link]

-

Karmel, I. S., et al. (2021). Redox Activity of Noninnocent 2,2′-Bipyridine in Zinc Complexes: An Experimental and Theoretical Study. Inorganic Chemistry, 60(14), 10668-10678. [Link]

- Google Patents. (2013). CN102993086A - Method for synthesizing 2,6-dibromo pyridine.

-

Kim, J. H., & Lee, S. H. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(5), 1083. [Link]

-

Prabavathi, N., et al. (2014). Quantum chemical study on 2,6-bis(bromo-methyl)pyridine-A D.F.T. study. Scholars Research Library. [Link]

-

van der Westhuizen, C., et al. (2018). Cyclic voltammetry data of polypyridine ligands and Co(II) complexes. Data in Brief, 19, 203-221. [Link]

-

Wikipedia. (n.d.). HOMO and LUMO. [Link]

-

Ali, I., et al. (2022). Comparative Study of the Optoelectronic, Reactivity Descriptors, and Thermodynamic Properties for Derivatives of Fluorene and its Hetero-analogous (Si, NH, O, S, and Se): A DFT/TD-DFT Approach. Mediterranean Journal of Fundamental and Applied Sciences, 1(1), 1-10. [Link]

-

ResearchGate. (n.d.). HOMO and LUMO energy levels of the molecular orbitals considered for the nitro analytes and the ligand. [Link]

-

An, H., et al. (2007). Synthesis, Cyclic Voltammetric Studies, and Electrogenerated Chemiluminescence of a New Phenylquinoline-Biphenothiazine Donor—Acceptor Molecule. The Journal of Physical Chemistry C, 111(49), 18382-18388. [Link]

-

ResearchGate. (n.d.). HOMO-LUMO energy levels of compounds 10-12 calculated from CV data. [Link]

-

Elliott, C. M., & Pardi, G. (2002). Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. The Journal of Organic Chemistry, 67(26), 9479-9482. [Link]

-

ResearchGate. (n.d.). The HOMO and LUMO energy levels, and HOMO-LUMO gaps in (a) BTC980 and (b) BTC1070. [Link]

-

PubChem. (n.d.). 2,6,2',6'-Tetrabromo-[3,4']bipyridinyl. [Link]

-

Nattestad, A., et al. (2012). A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. Nature Protocols, 7(11), 2054-2060. [Link]

-

Thibault, M. E., et al. (2007). An Improved Synthesis of 6,6'-Diamino-2,2'-bipyridine. Synthesis, 2007(5), 791-793. [Link]

-

NIST. (n.d.). 2,2'-Bipyridine. NIST WebBook. [Link]

-

Zhang, Z., et al. (2023). Iridium-Catalyzed B–H/C–H Dehydrogenative Coupling to Enable Boron–Nitrogen-Embedded Polycyclic Aromatic Hydrocarbons. Journal of the American Chemical Society, 145(1), 359-369. [Link]

-

Zhang, D., et al. (2007). Experimental and Computational Studies of Nuclear Substituted 1,1'-Dimethyl-2,2'-Bipyridinium Tetrafluoroborates. The Journal of Physical Chemistry A, 111(51), 13567-13574. [Link]

-

Fisher Scientific. (n.d.). This compound, 95%, Thermo Scientific™. [Link]

-

Kyushu University Library. (n.d.). Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. [Link]

-

University of Wisconsin-Madison. (n.d.). Problem Set-UV-VIS spectroscopy. [Link]

-

Kumar, A., & Mishra, P. C. (2022). Editorial: Computational aspects of biomolecular recognition and processes. Frontiers in Molecular Biosciences, 9, 898958. [Link]

-

Zhang, D., et al. (2007). Experimental and Computational Studies of Nuclear Substituted 1,1'-dimethyl-2,2'-bipyridinium Tetrafluoroborates. The Journal of Physical Chemistry A, 111(51), 13567-13574. [Link]

-

Thompson, D. W., et al. (2006). Cyclic Voltammetric Studies of Electropolymerized Films Based on Ruthenium(II/III) Bis(1,10 phenanthroline) (4-methyl-4'vinyl-2,2'-bipyridine). ResearchGate. [Link]

-

Webster, S., et al. (2006). 6,6'-Dibromo-4,4'-di(hexoxymethyl)-2,2'- bipyridine: a new solubilizing building block for macromolecular and supramolecular applications. The Journal of Organic Chemistry, 71(12), 4696-4699. [Link]

-

Li, Y., et al. (2022). Determination of the Mono and Dibromo Derivatives Ratio Resulting from Semiconductor Bromination Using Ultraviolet-visible Absorption Spectroscopy and Gaussian Peak Fitting. ResearchGate. [Link]

-

Al-Otaibi, J. S., et al. (2023). A Cyclic Voltammetry Based Electrochemical Sensor for the Simultaneous Determination of Acetaminophen and Adrenaline. Analytical and Bioanalytical Electrochemistry, 15(5), 342-355. [Link]

-

ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. [Link]

-

Kapa, P. (2017). cyclic voltammetry for dummies. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. ossila.com [ossila.com]

- 4. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Editorial: Computational aspects of biomolecular recognition and processes [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Experimental and computational studies of nuclear substituted 1,1'-dimethyl-2,2'-bipyridinium tetrafluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclic voltammetry data of polypyridine ligands and Co(II)-polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. people.bu.edu [people.bu.edu]

- 12. researchgate.net [researchgate.net]

- 13. Redox Activity of Noninnocent 2,2′-Bipyridine in Zinc Complexes: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2,2'-Bipyridine [webbook.nist.gov]

- 15. asdlib.org [asdlib.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Applications of Substituted 3,4'-Bipyridines

Introduction: The Versatile 3,4'-Bipyridine Scaffold

Substituted 3,4'-bipyridines represent a fascinating and highly versatile class of heterocyclic compounds. Characterized by two pyridine rings linked at the 3 and 4' positions, this unsymmetrical arrangement imparts unique electronic and steric properties that make them invaluable scaffolds in diverse fields of chemical science. From the rational design of highly efficient catalysts to the construction of advanced functional materials and the development of novel therapeutic agents, the strategic placement of substituents on the 3,4'-bipyridine core allows for the fine-tuning of its chemical behavior.

This technical guide provides an in-depth exploration of the synthesis, characterization, and potential applications of substituted 3,4'-bipyridines. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound class in their work. The narrative will delve into the causality behind experimental choices, provide detailed protocols for key methodologies, and present data in a clear and accessible format, all grounded in authoritative scientific literature.

I. Synthesis of Substituted 3,4'-Bipyridines: A Cross-Coupling Approach

The construction of the C-C bond linking the two pyridine rings in 3,4'-bipyridines is most commonly achieved through transition-metal-catalyzed cross-coupling reactions.[1] The choice of reaction is often dictated by the availability of starting materials and the desired functional group tolerance. The Suzuki-Miyaura coupling is a particularly attractive and widely used method due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their esters.[2]

Core Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. The generally accepted mechanism involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Substituted 3,4'-Bipyridine via Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the synthesis of a substituted 3,4'-bipyridine, adapted from established methodologies for biaryl synthesis.[6][7][8]

Reactants:

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |

| 3-Bromopyridine derivative | Varies | 1.0 | 1.0 | Varies |

| 4-Pyridylboronic acid derivative | Varies | 1.2 | 1.2 | Varies |

| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 | 35 mg |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 | 276 mg |

| 1,4-Dioxane | - | - | - | 4 mL |

| Water (degassed) | - | - | - | 1 mL |

Procedure:

-

Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the 3-bromopyridine derivative (1.0 mmol), the 4-pyridylboronic acid derivative (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Solvent Addition: Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask.

-

Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (35 mg, 0.03 mmol) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired substituted 3,4'-bipyridine.

II. Characterization of Substituted 3,4'-Bipyridines

The unambiguous structural elucidation of newly synthesized 3,4'-bipyridine derivatives is crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for determining the molecular structure. The chemical shifts and coupling constants of the protons on the pyridine rings provide definitive information about the substitution pattern. For the parent 3,4'-bipyridine, characteristic signals can be observed in the aromatic region of the ¹H NMR spectrum.[9][10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound by providing a highly accurate mass measurement.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state.[9]

-

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. The absorption maxima (λ_max_) are influenced by the extent of π-conjugation and the electronic nature of the substituents.[1][8]

III. Potential Applications of Substituted 3,4'-Bipyridines

The unique structural and electronic features of substituted 3,4'-bipyridines make them promising candidates for a range of applications.

A. Homogeneous Catalysis

Substituted bipyridines are excellent ligands for a variety of transition metals, forming stable complexes that can catalyze a wide array of organic transformations. The electronic and steric properties of the 3,4'-bipyridine ligand can be fine-tuned by the introduction of substituents, which in turn influences the activity and selectivity of the metal catalyst.[4][9]

Influence of Substituents on Catalytic Activity:

-

Electron-donating groups (EDGs) (e.g., -OCH₃, -NH₂) increase the electron density on the pyridine rings and, consequently, on the metal center. This can enhance the rate of oxidative addition in cross-coupling reactions.[11]

-

Electron-withdrawing groups (EWGs) (e.g., -CF₃, -NO₂) decrease the electron density on the metal center, which can be beneficial in other catalytic processes.[12]

-

Steric hindrance introduced by bulky substituents can influence the coordination geometry around the metal center, affecting the selectivity of the reaction.[13]